molecular formula C6H4N4O4 B6617431 O-(7-nitro-2,1,3-benzoxadiazol-4-yl)hydroxylamine CAS No. 1360449-26-8

O-(7-nitro-2,1,3-benzoxadiazol-4-yl)hydroxylamine

Cat. No.: B6617431
CAS No.: 1360449-26-8
M. Wt: 196.12 g/mol
InChI Key: SYOUDYDAZGFVMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

O-(7-nitro-2,1,3-benzoxadiazol-4-yl)hydroxylamine: is a chemical compound known for its unique structural properties and diverse applications in scientific research. This compound is part of the benzoxadiazole family, which is characterized by a benzene ring fused with an oxadiazole ring. The presence of a nitro group at the 7th position and a hydroxylamine group at the 4th position further enhances its reactivity and utility in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O-(7-nitro-2,1,3-benzoxadiazol-4-yl)hydroxylamine typically involves the nitration of 2,1,3-benzoxadiazole followed by the introduction of the hydroxylamine group. The nitration process can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The subsequent introduction of the hydroxylamine group can be carried out using hydroxylamine hydrochloride in the presence of a base such as sodium carbonate .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: O-(7-nitro-2,1,3-benzoxadiazol-4-yl)hydroxylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Tin(II) chloride, iron powder, hydrochloric acid.

    Substitution: Sodium hydroxide, alkyl halides, alcohols.

Major Products:

    Reduction of Nitro Group: Amino derivatives of benzoxadiazole.

    Substitution Reactions: Various substituted benzoxadiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: O-(7-nitro-2,1,3-benzoxadiazol-4-yl)hydroxylamine is widely used as a fluorescent probe in chemical research. Its unique fluorescence properties make it an excellent candidate for studying molecular interactions and dynamics .

Biology: In biological research, this compound is used to monitor glucose uptake in live cells. It serves as a fluorescent glucose analog, allowing researchers to visualize and quantify glucose transport in real-time .

Medicine: The compound has shown potential in cancer research, particularly in inhibiting glutathione S-transferases (GSTs), which are enzymes involved in detoxification processes in cells. This inhibition can lead to increased sensitivity of cancer cells to chemotherapy .

Industry: this compound is used in the development of fluorescent dyes and sensors for various industrial applications, including environmental monitoring and quality control .

Mechanism of Action

The mechanism of action of O-(7-nitro-2,1,3-benzoxadiazol-4-yl)hydroxylamine involves its interaction with specific molecular targets. In cancer cells, it inhibits the activity of glutathione S-transferases (GSTs), leading to the accumulation of toxic compounds and induction of apoptosis. This process involves the activation of signaling pathways such as the c-Jun N-terminal kinase (JNK) pathway, which plays a crucial role in cell death and survival .

Comparison with Similar Compounds

Uniqueness: O-(7-nitro-2,1,3-benzoxadiazol-4-yl)hydroxylamine stands out due to its dual functionality as both a fluorescent probe and a biochemical inhibitor. Its ability to participate in diverse chemical reactions and its applications in various fields make it a versatile and valuable compound in scientific research.

Properties

IUPAC Name

O-(7-nitro-2,1,3-benzoxadiazol-4-yl)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N4O4/c7-13-4-2-1-3(10(11)12)5-6(4)9-14-8-5/h1-2H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYOUDYDAZGFVMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NON=C2C(=C1)ON)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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